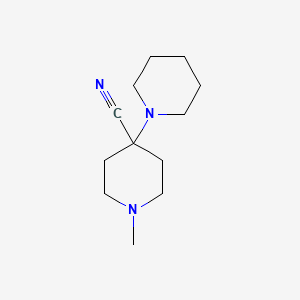

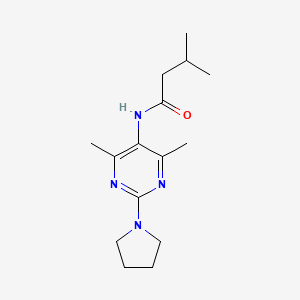

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a compound that belongs to the class of organic compounds known as indazoles . It is used both as a reagent and building block in several synthetic applications .

Synthesis Analysis

The synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . Another method involves the addition of 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is used as a reagent and building block in several synthetic applications. It serves as an excellent catalyst for many condensation reactions .Physical And Chemical Properties Analysis

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . Its molecular weight is 183.3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Synthesis for Serotonin Antagonism

This compound has been used in the microwave-assisted synthesis of serotonin 5-HT3 receptor antagonists, showing potential in biological applications (Mahesh, Perumal, & Pandi, 2004).

Ring Contraction in Organic Chemistry

It plays a role in the ring contraction of 2H-pyran-2-ones, demonstrating its utility in complex organic synthesis processes (Sil, Sharon, Maulik, & Ram, 2004).

One-Pot Synthesis of Pyrimidinones

Its involvement in the one-pot synthesis of pyrimidinones, exhibiting a capability for efficient chemical synthesis (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Cycloaddition Reactions for Spiro Oxindole Alkaloids

Utilized in cycloaddition reactions to produce spiro oxindole alkaloids, an important class of compounds in medicinal chemistry (Bell, Brown, Eastwood, & Horvath, 2000).

Tautomeric Equilibrium Studies

Studied for its influence on the tautomeric equilibrium of certain organic compounds, which is crucial in understanding their chemical behavior (Deneva, Manolova, Lubenov, Kuteva, Kamounah, Nikolova, Shivachev, & Antonov, 2013).

Biological and Pharmacological Applications

Corrosion Inhibition in Materials Science

Explored for its adsorption and corrosion inhibition properties on iron, which could be valuable in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Antimicrobial Agent Development

Investigated for its potential as a base in the synthesis of antimicrobial agents, indicating its relevance in the development of new drugs (Venkatesan & Maruthavanan, 2012).

Synthesis of Thioxo-l,4-Dihydropyridine-3-Carbonitriles

Utilized in the synthesis of thioxo-l,4-dihydropyridine-3-carbonitriles, compounds with noted cardiovascular and hepatoprotective activities (Krauze, Sturms, Popelis, Sīle, & Duburs, 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-1-ylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYMFGHEQYDZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)